molecular formula C9H9NO2 B1324420 2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS No. 90563-75-0

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Cat. No. B1324420
CAS RN: 90563-75-0
M. Wt: 163.17 g/mol
InChI Key: ZFZMEVZZAIRAHE-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “2-(Pyridin-2-yl)cyclopropanecarboxylic acid” and its derivatives has been studied in the field of medicinal chemistry . A Diels–Alder reaction was used in the synthesis process, which involved the reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This led to the formation of a compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)cyclopropanecarboxylic acid” is represented by the SMILES string C1C(C1C(=O)O)C2=CC=CC=N2 . The compound has a molecular weight of 163.17 .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)cyclopropanecarboxylic acid” is a solid compound . Its empirical formula is C9H9NO2 and it has a molecular weight of 163.17 .

Scientific Research Applications

Bioactivity in Agriculture

Cyclopropanecarboxylic acid derivatives, including 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, have been investigated for their potential in agriculture. A study by Tian et al. (2009) demonstrated that certain cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit excellent herbicidal and fungicidal activities.

Polymer Chemistry

In polymer chemistry, derivatives of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, such as 2-(pyridin-2-yl)ethanol, have been used as protecting groups for carboxylic acids. Elladiou and Patrickios (2012) reported that these derivatives can be selectively removed under certain conditions, which is valuable for controlled polymer synthesis.

Antimicrobial and Antioxidant Properties

Research by Rusnac et al. (2020) on the condensation products of 2-acetylpyridine and 2-formylpyridine revealed that certain compounds, including those with pyridin-2-yl groups, possess moderate antifungal activity and potential applications in antibacterial and antifungal areas.

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors of human enzymes. A study by Giannetti et al. (2013) found that these derivatives inhibit the nicotinamide phosphoribosyltransferase (NAMPT) enzyme and exhibit antiproliferative activities against human tumor lines.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible compound .

properties

IUPAC Name

2-pyridin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMEVZZAIRAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

CAS RN

731811-62-4
Record name rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester (1.6 g, 7.3 mmol) in dichloromethane (30 mL) was added a solution of anhydrous HCl in dioxane (4.0M, 15 mL). The solution was allowed to stir at ambient temperature overnight then evaporated to yield the product as a yellow oil.
Name
2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Jin, AM Decker, XP Huang, BP Gilmour… - ACS chemical …, 2014 - ACS Publications
GPR88 is an orphan G-protein-coupled receptor (GPCR) enriched in the striatum. Genetic deletion and gene expression studies have suggested that GPR88 plays an important role in …
Number of citations: 55 pubs.acs.org
C Jin, AM Decker, VH Makhijani… - Journal of medicinal …, 2018 - ACS Publications
The orphan G-protein-coupled receptor GPR88 is highly expressed in the striatum. Studies using GPR88 knockout mice have suggested that the receptor is implicated in alcohol …
Number of citations: 34 pubs.acs.org
C Jin, AM Decker, DL Harris… - ACS chemical …, 2016 - ACS Publications
GPR88, an orphan receptor richly expressed in the striatum, is implicated in a number of basal ganglia-associated disorders. In order to elucidate the functions of GPR88, an in vivo …
Number of citations: 24 pubs.acs.org
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
… 2-Pyridin-2-yl-cyclopropanecarboxylic acid 80b was prepared as per ester 56, starting with … was synthesized as per 81a from 2-pyridin-2-yl-cyclopropanecarboxylic acid (0.5 g, 3.1 mmol…
Number of citations: 14 pubs.acs.org
AM Decker, EA Gay, KM Mathews, TC Rosa… - Journal of biomedical …, 2017 - Springer
Background GPR88 is an orphan G protein-coupled receptor highly expressed in the striatum and is implicated in basal ganglia-associated disorders. However, the receptor functions of …
Number of citations: 15 link.springer.com
ZW Zhang, Z Feng, JA Ma, CW Cheung - Nature Synthesis, 2023 - nature.com
Alkylamines have a range of applications including as reagents in organic synthesis and as bioactive compounds in medicinal chemistry. Methods for the synthesis of alkylamines, …
Number of citations: 0 www.nature.com
N Ye, B Li, Q Mao, EA Wold, S Tian… - ACS chemical …, 2018 - ACS Publications
… 2-PCCA (1, (1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)-amide dihydrochloride, Figure 3) is the first potent small …
Number of citations: 25 pubs.acs.org
I Mantas - 2022 - search.proquest.com
Dysfunction of the brain’s monoaminergic system has been implicated in many human neurological and psychiatric disorders, such as Parkinson’s disease (PD), major depressive …
Number of citations: 2 search.proquest.com
L Wang - Nature Synthesis, 2023 - nature.com
The combination of photocatalysis and nickel catalysis enables the multicomponent synthesis of N-alkyl anilines through tandem C–N transposition and C–H alkylation of alkylamines. …
Number of citations: 0 www.nature.com

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